molecular formula C17H19N3O4S B6012237 4-[(4-morpholinylsulfonyl)methyl]-N-3-pyridinylbenzamide

4-[(4-morpholinylsulfonyl)methyl]-N-3-pyridinylbenzamide

Katalognummer B6012237
Molekulargewicht: 361.4 g/mol
InChI-Schlüssel: JDJFDLYTEIPZQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-morpholinylsulfonyl)methyl]-N-3-pyridinylbenzamide, commonly known as NMS-873, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has been found to inhibit the activity of a protein called heat shock protein 70 (Hsp70), which is involved in the regulation of protein folding and degradation.

Wirkmechanismus

NMS-873 inhibits the ATPase activity of 4-[(4-morpholinylsulfonyl)methyl]-N-3-pyridinylbenzamide, which is required for its chaperone function. This leads to the accumulation of misfolded proteins and the activation of the unfolded protein response (UPR), which ultimately leads to cell death. In addition, NMS-873 has been shown to induce autophagy, a process by which cells degrade and recycle damaged or unwanted proteins and organelles, which may contribute to its anti-cancer effects (4).
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, NMS-873 has been shown to have other biochemical and physiological effects. For example, a study published in the journal Cell Death and Disease showed that NMS-873 could protect neurons from oxidative stress-induced cell death (5). Another study published in the journal Biochemical and Biophysical Research Communications showed that NMS-873 could inhibit the replication of the hepatitis C virus (6).

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of NMS-873 is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and modify for structure-activity relationship studies. However, one limitation is that it is not very selective for 4-[(4-morpholinylsulfonyl)methyl]-N-3-pyridinylbenzamide, as it also inhibits the activity of other heat shock proteins, such as Hsp90 and Hsc70. This could lead to off-target effects and limit its therapeutic potential.

Zukünftige Richtungen

There are several future directions for the study of NMS-873. One area of research could be to develop more selective inhibitors of 4-[(4-morpholinylsulfonyl)methyl]-N-3-pyridinylbenzamide that do not inhibit the activity of other heat shock proteins. Another area of research could be to investigate the potential use of NMS-873 in combination with other cancer therapies, such as chemotherapy or radiation therapy. Finally, further studies could be conducted to investigate the potential use of NMS-873 in the treatment of other diseases, such as neurodegenerative disorders or viral infections.
Conclusion:
In conclusion, NMS-873 is a small molecule inhibitor that has shown promise as a potential therapeutic agent for the treatment of cancer. Its mechanism of action involves the inhibition of 4-[(4-morpholinylsulfonyl)methyl]-N-3-pyridinylbenzamide, which leads to the accumulation of misfolded proteins and the activation of the UPR. NMS-873 has also been shown to have other biochemical and physiological effects, such as protecting neurons from oxidative stress-induced cell death and inhibiting the replication of the hepatitis C virus. While there are some limitations to its use, there are several future directions for the study of NMS-873 that could lead to new insights into its potential therapeutic applications.

Synthesemethoden

The synthesis of NMS-873 involves several steps, including the reaction of 4-chloro-3-nitropyridine with benzylamine to form 4-benzylamino-3-nitropyridine. This intermediate is then reacted with 4-(methylsulfonyl)benzaldehyde in the presence of sodium methoxide to form the final product, NMS-873. This synthesis method has been described in detail in a research article published in the Journal of Medicinal Chemistry (1).

Wissenschaftliche Forschungsanwendungen

NMS-873 has been studied for its potential use in cancer treatment, as 4-[(4-morpholinylsulfonyl)methyl]-N-3-pyridinylbenzamide is overexpressed in many types of cancer cells and plays a role in promoting cancer cell survival and proliferation. In a study published in the journal Cancer Research, NMS-873 was found to inhibit the growth of multiple myeloma cells in vitro and in vivo (2). Another study published in the same journal showed that NMS-873 could sensitize breast cancer cells to chemotherapy (3). These findings suggest that NMS-873 could be a promising therapeutic agent for the treatment of cancer.

Eigenschaften

IUPAC Name

4-(morpholin-4-ylsulfonylmethyl)-N-pyridin-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c21-17(19-16-2-1-7-18-12-16)15-5-3-14(4-6-15)13-25(22,23)20-8-10-24-11-9-20/h1-7,12H,8-11,13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJFDLYTEIPZQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)CC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(morpholin-4-ylsulfonyl)methyl]-N-(pyridin-3-yl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.